8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-5-4-6-16(13-15)20-21(26)24-22(23-20)9-11-25(12-10-22)31(27,28)17-7-8-18(29-2)19(14-17)30-3/h4-8,13-14H,9-12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICZOHQTGHFZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one , with the CAS number 1189978-16-2 , has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 443.5 g/mol
The biological activity of this compound is hypothesized to involve various mechanisms, including:
- Inhibition of Enzymatic Activity : The sulfonyl group may play a crucial role in interacting with target enzymes.
- Modulation of Signaling Pathways : Similar compounds have shown effects on signaling pathways related to cell proliferation and apoptosis.
Biological Activity Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives containing the dimethoxyphenyl group enhance melanogenesis and may influence cancer cell behavior through tyrosinase activation and ERK signaling pathways .
Tyrosinase Activity
Tyrosinase is a key enzyme in melanin biosynthesis. Compounds that enhance tyrosinase activity can be beneficial in treating hypopigmentation disorders:
- The enhancement of tyrosinase activity was observed in B16F10 melanoma cells treated with related compounds, suggesting a potential therapeutic application for skin conditions .
Case Study 1: Melanogenesis Enhancement
A study focusing on the compound (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol showed that it increases melanin synthesis in B16F10 melanoma cells by activating ERK and p38 pathways while enhancing tyrosinase levels. This suggests that similar compounds could be explored for their effects on pigmentation and potential applications in dermatology .
Case Study 2: Anticancer Potential
Another investigation into structurally related sulfonamide compounds revealed their effectiveness as dual inhibitors against MDM2/XIAP in cancer cell lines. These findings underscore the importance of structural modifications in enhancing biological activity against cancer targets .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Erythropoietin Regulation : It has been shown to significantly upregulate erythropoietin (EPO) levels in vivo, suggesting potential applications in treating anemia.
- Cardioprotective Effects : The compound may protect myocardial cells during reperfusion injury in myocardial infarction models by targeting mitochondrial permeability transition pores (mPTP).
- Antimicrobial Activity : Preliminary studies suggest that related compounds have antimicrobial properties against various pathogens, although specific data on this compound’s efficacy is still limited.
Study 1: EPO Upregulation
A study examining spirohydantoins demonstrated that modifications to the triazaspiro structure could enhance pharmacokinetic properties while maintaining efficacy in EPO upregulation. This supports its therapeutic potential in managing anemia.
Study 2: Myocardial Infarction Treatment
Research involving mPTP inhibitors derived from triazaspiro scaffolds revealed their ability to reduce myocardial cell death during ischemic events. Animal model studies indicated significant reductions in myocardial damage when treated with these inhibitors post-reperfusion.
Study 3: Antimicrobial Screening
Another investigation evaluated various derivatives for their antimicrobial effects against Mycobacterium tuberculosis and other bacterial strains. Some derivatives showed promising results, indicating a need for further structural optimization to enhance potency and selectivity.
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
Antitumor Potential
Compounds with 1,4,8-triazaspiro[4.5]decan-2-one scaffolds, such as 2-aminopyrimidine derivatives, have shown antitumor activity in preclinical studies. For example, derivatives with triazolopiperazine or spirocyclic cores demonstrated inhibition of kinase pathways critical in cancer progression .
Pesticidal Metabolites
Spirotetramat metabolites, including 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one, are structurally related but lack the triazaspiro nitrogen system. These compounds act as insecticides by disrupting lipid biosynthesis in pests .
GPCR Targeting
Substituted 1,4,8-triazaspiro[4.5]decan-2-ones are explored as GPCR ligands.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the spirocyclic core via cyclization reactions. Key steps include sulfonylation of the 3,4-dimethoxyphenyl group and coupling with m-tolyl substituents. Solvent choice (e.g., THF or DCM), catalysts (e.g., palladium for cross-coupling), and temperature control (60–80°C) are critical for yield optimization. Microwave-assisted synthesis can reduce reaction times .
Q. How can researchers characterize the structural features of this compound to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, DEPT) to identify spirocyclic protons and sulfonyl/methoxy groups.
- X-ray crystallography for spatial arrangement confirmation.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- FT-IR to detect carbonyl (C=O) and sulfonyl (S=O) stretches .
Q. What in vitro assays are recommended to assess its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Anticancer : MTT assays on cancer cell lines (e.g., HCT-116 for colon cancer).
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace methoxy groups with halogens (e.g., F, Cl) to enhance lipophilicity and membrane permeability.
- Spiro Ring Modification : Test analogs with 5- or 6-membered rings to assess conformational flexibility.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
- Case Study : Fluorinated analogs (e.g., 2-fluorophenyl derivatives) showed improved antiproliferative activity in colon cancer models .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration).
- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry.
- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results.
- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solvent effects .
Q. What strategies are effective for improving metabolic stability and reducing toxicity?
- Methodological Answer :
- Metabolite Identification : Use liver microsomes (human/rat) with LC-MS to detect unstable moieties.
- Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester linkages.
- Toxicity Screening : Assess hepatotoxicity via HepG2 cell viability and mitochondrial membrane potential assays.
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to reduce off-target effects .
Q. How can mechanistic studies elucidate its mode of action at the molecular level?
- Methodological Answer :
- Target Deconvolution : Combine affinity chromatography with proteomics to identify binding partners.
- Cellular Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling disruptions.
- Computational Docking : Model interactions with targets like kinases (e.g., EGFR) using AutoDock Vina.
- Case Study : Analogous triazaspiro compounds inhibited mitochondrial permeability transition pores (mPTP), suggesting a role in apoptosis regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
